molecular formula C12H12F2O B2559156 3-(3,4-Difluorophenyl)cyclohexan-1-one CAS No. 1342443-62-2

3-(3,4-Difluorophenyl)cyclohexan-1-one

Cat. No. B2559156
CAS RN: 1342443-62-2
M. Wt: 210.224
InChI Key: ZEYZNMXQNJUPIH-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1342443-62-2 . It has a molecular weight of 210.22 . The IUPAC name for this compound is 3-(3,4-difluorophenyl)cyclohexanone .


Molecular Structure Analysis

The InChI code for “3-(3,4-Difluorophenyl)cyclohexan-1-one” is 1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2 . This indicates that the molecule consists of a cyclohexanone ring with a 3,4-difluorophenyl group attached.


Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation

Research demonstrates the influence of electronegative substituents along saturated carbon frameworks in dictating molecular conformation, particularly through 1,3-difunctionalization reactions. These findings are crucial for developing methodologies to modulate molecular shapes, highlighting the role of such compounds in organic synthesis and catalysis (Banik, Mennie, & Jacobsen, 2017).

Ruthenium/TFA-catalyzed Coupling

The coupling of activated secondary propargylic alcohols with cyclic 1,3-diones demonstrates the versatility of cyclohexane derivatives in synthesizing complex organic structures, such as furan and pyran rings. This work showcases the potential of such compounds in synthesizing diverse organic molecules with significant implications in medicinal chemistry and material science (Cadierno, Díez, Gimeno, & Nebra, 2008).

Quantum Chemical Study

A quantum chemical analysis of reactions involving cyclohexadienes highlights the computational approach to understanding the mechanisms of chemical reactions involving fluorinated cyclohexanes. Such studies are foundational for designing more efficient reactions in organic and pharmaceutical chemistry (Sakata & Fujimoto, 2015).

Synthesis of Difluorinated Cyclitol Analogues

The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected dienes and their application in producing difluorinated cyclitol analogues underscore the importance of fluorinated cyclohexanes in developing novel bioactive compounds with potential therapeutic applications (Purser, Claridge, Odell, Moore, & Gouverneur, 2008).

Application in Heterocycles Synthesis

Cyclohexan-1,3-dione derivatives serve as versatile scaffolds for synthesizing value-added organic molecules, including heterocycles and natural products. The synthesis of six-membered oxygen heterocycles from cyclohexan-1,3-diones is particularly noteworthy for its implications in producing bioactive molecules with a range of therapeutic activities (Sharma, Kumar, & Das, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3,4-difluorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZNMXQNJUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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